molecular formula C19H19N3O2S2 B2788837 N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-26-0

N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2788837
CAS No.: 864917-26-0
M. Wt: 385.5
InChI Key: ZWGXYVDTIAGIQL-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is an organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

    Formation of Thiadiazole Core: The thiadiazole core can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The final step involves the formation of the thioether linkage between the thiadiazole core and the acetamide moiety, typically through a nucleophilic substitution reaction with a suitable thiol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It has potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: is similar to other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the ethoxyphenyl and p-tolyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-3-24-16-7-5-4-6-15(16)20-17(23)12-25-19-21-18(22-26-19)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGXYVDTIAGIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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